
Normirtazapine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Normirtazapine, also known as N-desmethylmirtazapine, is a metabolite of mirtazapine . It is a tetracyclic antidepressant and is available as a racemic mixture of S (+)- and R (−)-mirtazapine . The molecular weight is 251.33 for normirtazapine .
Synthesis Analysis
Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . The demethylated metabolite, normirtazapine, remains pharmacologically active, but is three to four times less active than mirtazapine .Molecular Structure Analysis
The molecular formula of Normirtazapine is C16H17N3 . It is a tetracyclic piperazino-azepine antidepressant agent . The enantiomers have different pharmacological properties, and both contribute more or less to the clinical and adverse effects .Chemical Reactions Analysis
Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism . The demethylated metabolite, normirtazapine, remains pharmacologically active .Physical And Chemical Properties Analysis
Mirtazapine and its metabolite normirtazapine effectively overcome the blood-cerebrospinal fluid barrier, allowing sufficient drug levels at target sites within the brain, contributing to clinical efficacy . High discrepancies between (total) mirtazapine levels in serum and CSF indicate a low penetration into CSF with regard to the total serum concentration .Mecanismo De Acción
Safety and Hazards
Mirtazapine is unlikely to cause clinically significant drug-drug interactions . Dry mouth, sedation, and increases in appetite and body weight are the most common adverse effects . In contrast to selective serotonin reuptake inhibitors (SSRIs), mirtazapine has no sexual side effects . According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propiedades
Número CAS |
135928-35-7 |
|---|---|
Nombre del producto |
Normirtazapine, (R)- |
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
(7R)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m0/s1 |
Clave InChI |
FGLAMNFOHWVQOH-HNNXBMFYSA-N |
SMILES isomérico |
C1CN2[C@@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
SMILES canónico |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



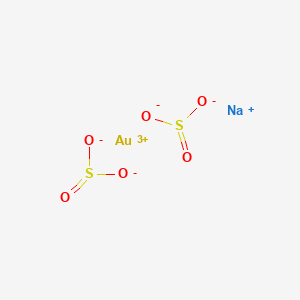
![5-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8464324.png)
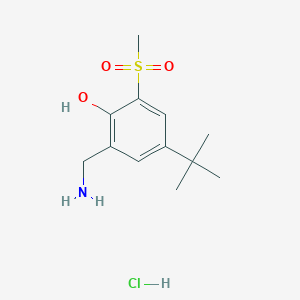

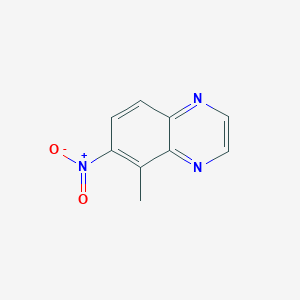
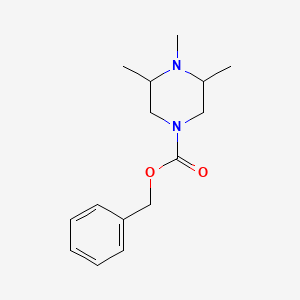


![N-[4-(aminomethyl)-2-methylphenyl]methane-sulfonamide](/img/structure/B8464364.png)
![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8464365.png)


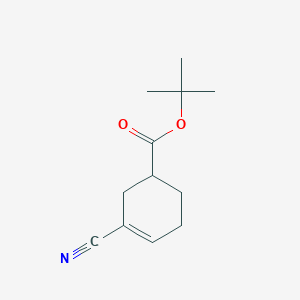
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8464419.png)